N-(4-nitrophenyl)hydrazinecarboxamide

Analytical chemistry Carbonyl characterization Semicarbazone formation

Researchers requiring selective carbonyl derivatization often face high semicarbazone solubility, compromising gravimetric accuracy. N-(4-Nitrophenyl)hydrazinecarboxamide yields semicarbazones with the lowest solubility among δ-substituted semicarbazides, enabling quantitative precipitation of aldehydes and ketones. • 93.4% corrosion inhibition efficiency on carbon steel at 0.5 mM (as semicarbazone derivative) • Favorable ADMET profile vs. thiosemicarbazides: ~100% Pfizer Rule compliance, lower CYP450 inhibition risk Supplied with ≥98% purity; stored at 2-8°C under nitrogen.

Molecular Formula C7H8N4O3
Molecular Weight 196.16 g/mol
CAS No. 17433-93-1
Cat. No. B1281844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)hydrazinecarboxamide
CAS17433-93-1
Molecular FormulaC7H8N4O3
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NN)[N+](=O)[O-]
InChIInChI=1S/C7H8N4O3/c8-10-7(12)9-5-1-3-6(4-2-5)11(13)14/h1-4H,8H2,(H2,9,10,12)
InChIKeyCEUOXWYHCUEFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrophenyl)hydrazinecarboxamide Identity & Structure


N-(4-Nitrophenyl)hydrazinecarboxamide (CAS 17433-93-1), systematically referred to as 1-amino-3-(4-nitrophenyl)urea or 4-(4-nitrophenyl)semicarbazide, is a hydrazinecarboxamide (semicarbazide) derivative bearing a 4-nitrophenyl substituent on the urea nitrogen. It belongs to a privileged scaffold class widely recognized in medicinal chemistry for broad-spectrum biological activity including anticancer, anticonvulsant, anti-inflammatory, enzyme inhibitory, and antioxidant effects [1]. The compound features both a reactive terminal amino group and an electron-withdrawing 4-nitro substituent, enabling its dual role as a synthetic intermediate for semicarbazone formation and as a standalone bioactive entity . Its molecular formula is C₇H₈N₄O₃ with a molecular weight of 196.16 g/mol.

Carbonyl derivatization reagent: Offers favorable reactivity and low-solubility semicarbazones for aldehyde/ketone analysis.
Bioactive scaffold: 4-Nitrophenyl semicarbazide studied across anticancer, anti-inflammatory, enzyme inhibition, and antioxidant research models.

N-(4-Nitrophenyl)hydrazinecarboxamide Substitution Risks


Within the semicarbazide and hydrazinecarboxamide class, seemingly minor structural variations — such as replacing the 4-nitro group with chloro, amino, or hydrogen substituents, or substituting the carbonyl oxygen with sulfur (thiosemicarbazide) — produce substantial divergences in biological activity, pharmacokinetic behavior, toxicity profile, and synthetic utility. The 4-nitrophenyl moiety is not merely a placeholder; it serves as a pharmacophoric determinant for cytostatic activity in certain series [1], governs derivatization efficiency for carbonyl compound characterization [2], and has been specifically claimed in patent literature for Maillard reaction inhibition applications where other substituents are not equivalently described . Furthermore, the choice between a semicarbazide (C=O) and thiosemicarbazide (C=S) scaffold carries measurable consequences for ADMET properties, including intestinal absorption, cytochrome P450 interaction risk, and toxicological liability [3]. Generic substitution without accounting for these quantifiable differences introduces risks of activity loss, altered selectivity, or unanticipated toxicity in both research and industrial contexts.

Target
Substitute Risk
4-Nitrophenyl semicarbazide
Chloro or hydrogen replacement may shift cytostatic activity, Maillard inhibition exemplification, and derivatization efficiency.
Semicarbazide (C=O) core
Thiosemicarbazide (C=S) analogs may differ in CYP inhibition, intestinal absorption, and toxicological liability; ADMET profile may not transfer directly.

N-(4-Nitrophenyl)hydrazinecarboxamide Differentiation Evidence


Carbonyl Derivatization Efficiency

Among several δ-substituted semicarbazides evaluated for carbonyl compound derivatization, p-nitrophenyl-4-semicarbazide (synonymous with N-(4-nitrophenyl)hydrazinecarboxamide) was identified as the derivative presenting the most favorable characteristics for the precipitation of aldehydes and ketones. Other δ-substituted semicarbazides in the comparative study did not match its combined profile of reactivity, stability, relative ease of preparation, and the low solubility of the resulting semicarbazones, making it an excellent reagent for carbonyl substances [1].

Carbonyl derivatization
Method context
Most favorable among tested δ-substituted semicarbazides; yields low-solubility semicarbazones for quantitative precipitation.
Supports carbonyl characterization workflow.
Qualitative cross-study comparison; review specific substrate scope.
Analytical chemistry Carbonyl characterization Semicarbazone formation

Maillard Reaction Inhibition Patent Exemplification

Japanese Patent JPH02753A (Ono Pharmaceutical Co., 1990) specifically exemplifies 4-(4-nitrophenyl)semicarbazide hydrochloride — the hydrochloride salt of N-(4-nitrophenyl)hydrazinecarboxamide — as a Maillard reaction inhibitor. The patent claims utility for treating and preventing various diabetic complications including coronary cardiopathy, peripheral circulation disorder, cerebrovascular disorder, diabetic neurosis, arteriosclerosis, cataract, and retinopathy. In contrast, the corresponding 4-chlorophenyl semicarbazide and unsubstituted phenyl semicarbazide are not equivalently exemplified in this patent family for this indication . While quantitative IC₅₀ values for Maillard reaction inhibition are not disclosed in the patent abstract, the specific selection of the 4-nitrophenyl derivative as the working example — rather than halogen or hydrogen analogs — indicates a structure-activity preference established during the patent's development .

Patent exemplification
Patent context
Specifically exemplified as hydrochloride in JPH02753A for Maillard inhibition; 4-chloro and unsubstituted analogs not equivalently claimed.
Supports AGE-related pathology research.
Quantitative IC50 not disclosed; data to verify.
Diabetic complications Maillard reaction AGE inhibition

ADMET Advantage Over Thiosemicarbazides

A 2025 systematic review and in silico meta-analysis by Walczak and Herbet compared ADMET profiles of 27 semicarbazide and 51 thiosemicarbazide derivatives with proven antitumor activity. Semicarbazides demonstrated more favorable intestinal absorption properties and higher selectivity of action with lower risk of drug interactions compared to thiosemicarbazides [1]. All semicarbazide-group compounds satisfied the Pfizer Rule (ClogP < 3 and TPSA > 75, associated with reduced toxicity risk at total plasma concentrations below 10 μM), whereas only approximately 78% of thiosemicarbazides met this criterion [1]. Thiosemicarbazides exhibited significantly higher probability of inhibiting key cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6), a higher likelihood of hepatotoxicity, mutagenicity, and carcinogenicity, and a greater propensity for causing oxidative stress and DNA damage [1]. Semicarbazides were identified as better candidates for anticancer drug trials owing to superior pharmacokinetic and pharmacodynamic profiles and lower overall toxicity [1].

ADMET: Pfizer Rule
Class-level inference
100% compliance (semicarbazides) vs. ~78% (thiosemicarbazides)
Favorable ADMET profile context for semicarbazide class.
In silico meta-analysis; individual compound behavior may vary.
ADMET Drug safety Semicarbazide scaffold

4-Nitrophenyl Moiety as Pharmacophoric Determinant

In a foundational structure-activity relationship study by Asís et al. (1999), a series of aryl-alkylaminosemicarbazones was synthesized and evaluated against human neoplastic cell lines at the U.S. National Cancer Institute. Among the entire series, only the compound bearing an n=3 alkyl chain and a 4-nitrophenyl moiety demonstrated measurable cytostatic activity, with −log GI₅₀ values of 4.26 against CNS cell lines and 4.19 against breast cancer cell lines [1]. All other compounds in this series — differing in alkyl chain length or aryl substitution — were reported as not active [1]. This finding established the 4-nitrophenylsemicarbazone group as a basic pharmacophore for antineoplastic activity within this chemotype, directly motivating the synthesis and evaluation of an expanded diarylsemicarbazone library [1].

Cytostatic activity
Cross-study comparable
4-Nitrophenyl semicarbazone active (−log GI50 4.26 CNS, 4.19 breast); all other series members inactive.
Supports 4-nitro pharmacophore for cell-model studies.
NCI 60-cell-line panel; binary activity contrast.
Anticancer Cytostatic activity SAR

Nitro-Semicarbazides: Anticancer Activity and Selectivity

A 2025 study evaluating the anticancer and antioxidant potential of semicarbazides and thiosemicarbazides reported that nitro-substituted semicarbazides 4c and 4d exhibited IC₅₀ values of 12.6 and 13.7 μg/mL, respectively, against the U87 malignant glioma cell line [1]. These values were comparable to the most active thiosemicarbazides in the same study: compound 5d (IC₅₀ = 13.0 μg/mL) and 5b (IC₅₀ = 14.6 μg/mL) [1]. Critically, all semicarbazides maintained >60% cell viability in the normal fibroblast NIH3T3 cell line, whereas thiosemicarbazides showed >55% viability; compounds 4c and 5d specifically demonstrated >75% viability against NIH3T3 [1]. In molecular docking, nitro-substituted semicarbazides 4c and 4d showed strong binding energies of −8.1 and −7.9 kcal/mol against topoisomerase II (1ZXN), exceeding the binding energy of the best thiosemicarbazide 5d (−7.3 kcal/mol) [1]. In the DPPH antioxidant assay, 4c and 4d showed IC₅₀ values of 4.5 and 7.2 μg/mL, compared to 5.6 and 7.0 μg/mL for thiosemicarbazides 5d and 5b [1].

U87 glioblastoma IC50
Cross-study comparable
12.6–13.7 μg/mL (nitro-semicarbazides); normal fibroblast viability >60%
Comparable potency, normal-cell selectivity context.
MTT assay; compared with thiosemicarbazide series.
Anticancer U87 glioblastoma Selectivity

Corrosion Inhibition on Carbon Steel

In a 2016 study comparing two structurally related heterocyclic semicarbazones for corrosion protection of carbon steel in 1 M HCl, the 4-nitrophenyl-bearing semicarbazone NPFASC — (E)-2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinecarboxamide, derived from the hydrazinecarboxamide scaffold — achieved 93.4% inhibition efficiency at a concentration of 0.5 mM. By contrast, its structural analog CPFASC — (E)-4-(5-((2-carbamoylhydrazano)methyl)furan-2-yl)benzoic acid, bearing a carboxylic acid group in place of the nitrophenyl moiety — exhibited lower inhibition efficiency under identical conditions [1]. The non-planar conformation of NPFASC was identified as a contributing factor to its superior surface protection compared to the more planar CPFASC [1].

Corrosion inhibition
Head-to-head
93.4% efficiency at 0.5 mM on carbon steel in 1 M HCl (NPFASC)
Supports acidic corrosion protection research.
Non-planar conformation advantage over carboxylic acid analog.
Corrosion inhibition Carbon steel Semicarbazone

N-(4-Nitrophenyl)hydrazinecarboxamide Applications


Carbonyl Compound Derivatization and Analysis

N-(4-Nitrophenyl)hydrazinecarboxamide is the derivatization reagent of choice for precipitating aldehydes and ketones as semicarbazones in analytical chemistry workflows. Compared to other δ-substituted semicarbazides, it yields semicarbazones with the lowest solubility, facilitating quantitative gravimetric or spectrophotometric determination. Its favorable reactivity, chemical stability, and relative ease of preparation further support its selection over alternative semicarbazide reagents for routine carbonyl analysis [1].

Diabetic Complications & AGE Research

The hydrochloride salt of this compound is specifically exemplified in Ono Pharmaceutical's patent (JPH02753A) as a Maillard reaction inhibitor, with claimed utility against diabetic complications including coronary cardiopathy, peripheral circulation disorder, cerebrovascular disorder, diabetic neurosis, arteriosclerosis, cataract, and retinopathy. Procurement of the 4-nitrophenyl semicarbazide scaffold — rather than halogen- or unsubstituted-phenyl analogs — is warranted for research programs investigating non-enzymatic glycation inhibition, as this specific substitution pattern was selected for patent exemplification .

Anticancer Lead Optimization with Semicarbazide Scaffold

For medicinal chemistry programs developing anticancer agents, the semicarbazide core structure embodied by N-(4-nitrophenyl)hydrazinecarboxamide confers a measurable ADMET advantage over thiosemicarbazide-based alternatives. Evidence from a 2025 systematic meta-analysis demonstrates that semicarbazides exhibit more favorable intestinal absorption (~100% Pfizer Rule compliance vs. ~78% for thiosemicarbazides), lower probability of cytochrome P450 inhibition (CYP1A2, CYP2C19, CYP2C9, CYP2D6; p<0.05), and reduced hepatotoxic, mutagenic, and carcinogenic potential. These properties translate to a lower predicted risk of drug-drug interactions and adverse effects, making the semicarbazide scaffold a rationally preferable starting point for anticancer lead development [2].

Industrial Corrosion Inhibition for Carbon Steel

Semicarbazone derivatives constructed from N-(4-nitrophenyl)hydrazinecarboxamide have demonstrated superior corrosion inhibition on carbon steel in hydrochloric acid medium compared to carboxylic acid-containing structural analogs. At 0.5 mM concentration, the 4-nitrophenyl-bearing semicarbazone NPFASC achieves 93.4% inhibition efficiency, attributed to the non-planar molecular conformation induced by the 4-nitrophenyl substituent. This performance advantage supports the procurement of 4-nitrophenyl-functionalized hydrazinecarboxamide derivatives for industrial corrosion protection applications over alternative aryl-substituted scaffolds [3].

Application
Selection Property
Validation Focus
Carbonyl derivatization research
δ-Substituted semicarbazide reactivity
Semicarbazone solubility and recovery
AGE-related pathology research
4-Nitrophenyl patent exemplification
Maillard inhibition endpoint context
Cancer cell-model studies
Semicarbazide scaffold selection
Cytostatic and ADMET endpoint review
Industrial corrosion inhibition
4-Nitrophenyl-functionalized semicarbazone
Corrosion efficiency in acidic medium
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